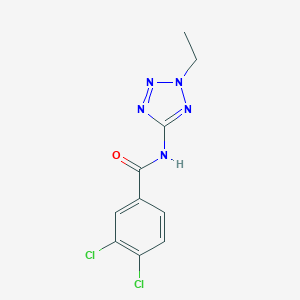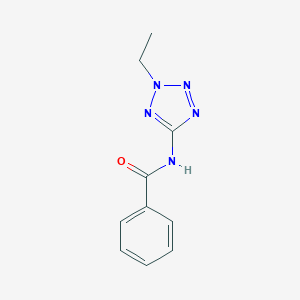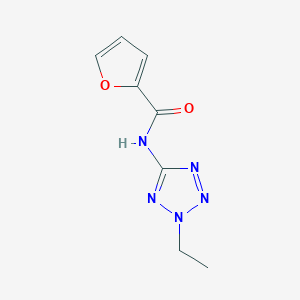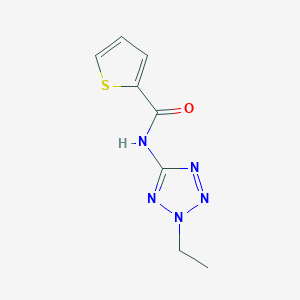![molecular formula C15H12ClF2NO3 B244614 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used in scientific research to study the role of CFTR in normal physiology and disease.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide binds to a specific site on the CFTR protein and blocks chloride ion transport through the channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel pore.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. Inhibition of CFTR-mediated chloride transport can lead to changes in ion and water balance, which can affect cellular function and signaling. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use and can be added directly to cell culture media or applied topically to tissues. However, there are also some limitations to its use. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide is not a reversible inhibitor, meaning that its effects cannot be quickly reversed by washing or removing the compound. It also has limited solubility in aqueous solutions, which can make it difficult to work with at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide and its role in CFTR function and regulation. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis and other CFTR-related diseases. Another area of research is the investigation of the molecular mechanisms underlying 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide's effects on CFTR and other ion channels and transporters. Finally, there is growing interest in the use of 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide as a tool for studying the role of CFTR in various physiological processes, including salt and water transport, epithelial barrier function, and mucociliary clearance.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a multi-step process starting from 2-chlorophenol and 2-difluoromethoxyphenylacetic acid. The synthesis involves several chemical reactions, including esterification, nucleophilic substitution, and amide formation. The final product is obtained as a white crystalline solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been used extensively in scientific research to study the function and regulation of CFTR in various cell types and tissues. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been used to investigate the role of CFTR in sweat gland function, smooth muscle contraction, and insulin secretion.
Propiedades
Fórmula molecular |
C15H12ClF2NO3 |
|---|---|
Peso molecular |
327.71 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClF2NO3/c16-10-5-1-3-7-12(10)21-9-14(20)19-11-6-2-4-8-13(11)22-15(17)18/h1-8,15H,9H2,(H,19,20) |
Clave InChI |
HWUQSBZSWWNVND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)